molecular formula C3H9ClN2O B555458 2-amino-N-methylacetamide hydrochloride CAS No. 49755-94-4

2-amino-N-methylacetamide hydrochloride

Cat. No. B555458
CAS RN: 49755-94-4
M. Wt: 88,11*36,45 g/mole
InChI Key: ZYZNZBKTJDYJKQ-UHFFFAOYSA-N
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Patent
US09040538B2

Procedure details

Phosphoryl trichloride (1 mL, 11 mmol) was added slowly to a 0° C. solution of DMF (22 mL), followed by 2-amino-N-methylacetamide hydrochloride (2.5 g, 20 mmol). The mixture was warmed at room temperature and stirred at 60° C. before phosphoryl trichloride (35 mL, 390 mmol) was added slowly. The solution was stirred at 90° C. overnight. After cooling to room temperature, the mixture was poured into ice/water (500 mL). Solid sodium carbonate was added until pH 6-7 was reached. The mixture was extracted with DCM (4×150 mL). The organic extracts were combined, dried over MgSO4, filtered, evaporated, and dried in vacuo. The residue was dissolved in water (10 mL) and 1,4-dioxane (20 mL) before potassium carbonate (10 g, 72.3 mmol) was added. The mixture was stirred at 60° C. for 4 hours. The mixture was evaporated to dryness. The residue was treated with 50% EtOAc/Et2O (250 mL). The solid was removed by filtration. The filtrate was recovered, evaporated, and dried in vacuo, affording 5-chloro-1-methyl-1H-imidazole-4-carbaldehyde (476 mg, 23% yield). The product was used without further purification.
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
10 g
Type
reactant
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[ClH:6].[NH2:7][CH2:8][C:9]([NH:11][CH3:12])=O.[C:13](=[O:16])([O-])[O-].[Na+].[Na+].[C:19](=O)([O-])[O-].[K+].[K+]>O1CCOCC1.CN(C=O)C>[Cl:6][C:9]1[N:11]([CH3:12])[CH:19]=[N:7][C:8]=1[CH:13]=[O:16] |f:1.2,3.4.5,6.7.8|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
22 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
Cl.NCC(=O)NC
Step Three
Name
Quantity
35 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Four
Name
ice water
Quantity
500 mL
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Six
Name
Quantity
10 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at 90° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with DCM (4×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
dried in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water (10 mL)
STIRRING
Type
STIRRING
Details
The mixture was stirred at 60° C. for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness
ADDITION
Type
ADDITION
Details
The residue was treated with 50% EtOAc/Et2O (250 mL)
CUSTOM
Type
CUSTOM
Details
The solid was removed by filtration
CUSTOM
Type
CUSTOM
Details
The filtrate was recovered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=C(N=CN1C)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 476 mg
YIELD: PERCENTYIELD 23%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.